(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step reactions that can include condensation, cyclization, and functionalization processes. For instance, the synthesis of similar compounds such as 3,4-dihydro-benz[1,3]oxazine derivatives from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement highlights the complexity and creativity involved in the synthetic strategies of these compounds (Buttke, Ramm, & Niclas, 1993).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. X-ray crystallography is a common technique used to elucidate the structures of complex molecules. For example, the crystal structure of a closely related compound, 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, was determined, revealing intricate details such as bond angles and intermolecular interactions (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Chemical Reactions and Properties
The reactivity of such complex molecules can be influenced by their functional groups and molecular structure. For instance, the reactivity of zinc carboxylate complexes with different acids can provide insights into the Lewis acid-base interactions and catalytic properties of similar compounds (Singh, Jali, Das, & Baruah, 2011).
Scientific Research Applications
DNA-PK Inhibition and Anti-Platelet Activity
Compounds structurally related to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been synthesized and evaluated for their DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. One compound, 8-methyl-2-(pyridin-3-yl(pyridin-3-ylmethyl)amino)-7-(pyridin-3-ylmethoxy)-4H-benz[e]-1,3-oxazin-4-one, exhibited significant inhibitory activity with an IC50 of 2.5 µM (Ihmaid, Al-Rawi, Bradley, Angove, & Robertson, 2012).
Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties
A study on pyridyl substituted benzamides, structurally similar to the compound , revealed their luminescent properties in solution and solid state. These compounds also exhibited aggregation enhanced emission (AEE) in aqueous-DMF solution, with their AEE behavior depending on solvent polarity. Additionally, they showed mechanochromic properties and displayed multi-stimuli response (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Theoretical and Experimental Studies on Spectroscopic Properties
In another study, the spectroscopic properties of compounds similar to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one were analyzed. The study involved ground structure optimization and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT). These analyses were crucial in understanding the electronic transitions and molecular orbital characteristics of such compounds (Wang, Zhang, Yu, He, & Zhang, 2012).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, related to the compound of interest, was studied, revealing the orientation of the pyridine ring with respect to the benzene ring. This study provided insights into the molecular arrangement and potential interactions in the solid state (Artheswari, Maheshwaran, & Gautham, 2019).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed.
- Consult relevant literature or safety databases for detailed information.
Future Directions
- Investigate potential applications, such as medicinal properties or material science.
- Explore modifications or derivatives for improved properties.
properties
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-4-5-19-18(13-25(14-27-19)12-16-3-1-2-8-24-16)22(17)28-20(21)11-15-6-9-23-10-7-15/h1-11H,12-14H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPZUVFWSAMQLC-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one |
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